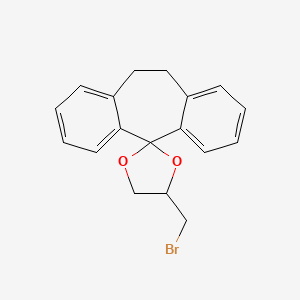

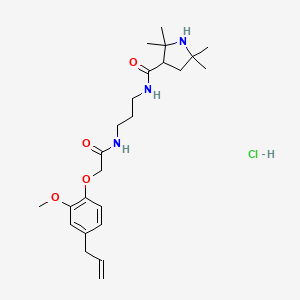

4'-(Bromomethyl)-10,11-dihydrospiro(5H-dibenzo(a,d)cycloheptene-5,2'-(1,3)dioxolane)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

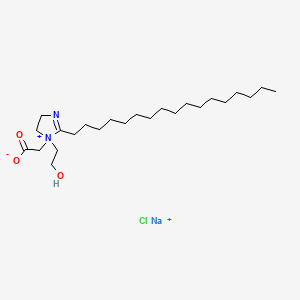

EINECS 252-188-0, also known as Poloxamer 188, is a nonionic block linear copolymer. It is composed of two hydrophilic side-chains attached to a hydrophobic center core. This compound exhibits rheologic, anti-thrombotic, anti-inflammatory, and cytoprotective activities in various tissue injury models .

Preparation Methods

Poloxamer 188 is synthesized through the polymerization of ethylene oxide and propylene oxide. The reaction conditions typically involve the use of a base catalyst, such as potassium hydroxide, and the process is carried out at elevated temperatures. Industrial production methods often involve continuous polymerization processes to ensure consistent product quality and high yield .

Chemical Reactions Analysis

Poloxamer 188 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced polymer chains .

Scientific Research Applications

Poloxamer 188 has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifier. In biology, it is employed in cell culture media to enhance cell viability and growth. In medicine, Poloxamer 188 is used in drug delivery systems to improve the solubility and bioavailability of drugs. Additionally, it is used in the treatment of chronic microvascular diseases and skeletal muscle deficiencies due to its cytoprotective properties .

Mechanism of Action

The mechanism of action of Poloxamer 188 involves its incorporation into the phospholipid bilayer of cell membranes. This incorporation helps to stabilize and reseal damaged cell membranes, thereby reducing cell injury and promoting cell survival. The molecular targets and pathways involved include the attenuation of oxidative stress and inflammation, which are key factors in tissue injury .

Comparison with Similar Compounds

Poloxamer 188 can be compared with other similar compounds, such as Poloxamer 407 and Poloxamer 338. While all these compounds share a similar structure, Poloxamer 188 is unique due to its specific molecular weight and hydrophilic-lipophilic balance. This uniqueness makes it particularly effective in applications requiring membrane stabilization and cytoprotection .

List of Similar Compounds::- Poloxamer 407

- Poloxamer 338

Properties

CAS No. |

34753-41-8 |

|---|---|

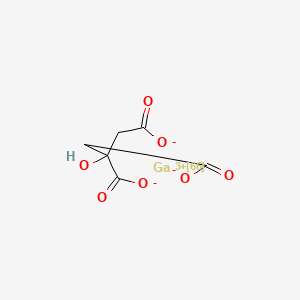

Molecular Formula |

C18H17BrO2 |

Molecular Weight |

345.2 g/mol |

IUPAC Name |

4-(bromomethyl)spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene] |

InChI |

InChI=1S/C18H17BrO2/c19-11-15-12-20-18(21-15)16-7-3-1-5-13(16)9-10-14-6-2-4-8-17(14)18/h1-8,15H,9-12H2 |

InChI Key |

AUYAOASYSVVYED-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C3(C4=CC=CC=C41)OCC(O3)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride](/img/structure/B12704798.png)